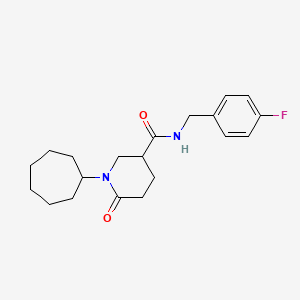![molecular formula C14H12N2O B4526925 5-[(E)-2-phenylvinyl]nicotinamide](/img/structure/B4526925.png)
5-[(E)-2-phenylvinyl]nicotinamide
Descripción general
Descripción
5-[(E)-2-phenylvinyl]nicotinamide is a derivative of nicotinamide, which is a form of vitamin B3. This compound is characterized by the presence of a phenylvinyl group attached to the nicotinamide structure. Nicotinamide and its derivatives are known for their extensive biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-2-phenylvinyl]nicotinamide typically involves the reaction of nicotinamide with a phenylvinyl halide under basic conditions. One common method is the use of a palladium-catalyzed Heck reaction, where nicotinamide is reacted with styrene in the presence of a palladium catalyst and a base such as triethylamine. The reaction is usually carried out at elevated temperatures (around 100°C) to achieve high yields .
Industrial Production Methods
Industrial production of nicotinamide derivatives often employs continuous-flow microreactors, which allow for precise control of reaction conditions and improved efficiency. For example, the use of Novozym® 435 from Candida antarctica as a catalyst in a sustainable continuous-flow microreactor has been shown to produce high yields of nicotinamide derivatives .
Análisis De Reacciones Químicas
Types of Reactions
5-[(E)-2-phenylvinyl]nicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenylvinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and bases (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylvinyl oxides, while reduction can produce phenylvinyl alcohols .
Aplicaciones Científicas De Investigación
5-[(E)-2-phenylvinyl]nicotinamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential role in cellular metabolism and DNA repair.
Medicine: Research has shown that nicotinamide derivatives can have therapeutic effects, including anti-inflammatory and anticancer activities
Mecanismo De Acción
The mechanism of action of 5-[(E)-2-phenylvinyl]nicotinamide involves its role in cellular metabolism and DNA repair. The compound is a precursor to nicotinamide adenine dinucleotide (NAD+), which is essential for various cellular processes, including energy production and DNA repair. It influences the activity of enzymes such as sirtuins and poly-ADP-ribose polymerases (PARP), which are critical for maintaining cellular health .
Comparación Con Compuestos Similares
Similar Compounds
1-Methylnicotinamide: A methylated derivative of nicotinamide with anti-inflammatory and vasoprotective properties.
Nicotinamide Mononucleotide (NMN): A precursor to NAD+ with potential anti-aging effects.
Nicotinamide Riboside: Another NAD+ precursor with similar biological activities.
Uniqueness
5-[(E)-2-phenylvinyl]nicotinamide is unique due to the presence of the phenylvinyl group, which imparts distinct chemical and biological properties. This structural modification can enhance its stability and efficacy in various applications compared to other nicotinamide derivatives .
Propiedades
IUPAC Name |
5-[(E)-2-phenylethenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c15-14(17)13-8-12(9-16-10-13)7-6-11-4-2-1-3-5-11/h1-10H,(H2,15,17)/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBHLAYXSDMPLM-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CN=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC(=CN=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


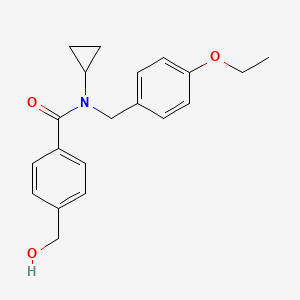
![5-acetyl-N-(2-methoxyethyl)-2,4-dimethyl-N-[(3-methyl-2-thienyl)methyl]-1H-pyrrole-3-carboxamide](/img/structure/B4526848.png)
![3-[[4-[1-[(1-Methylimidazol-2-yl)methyl]pyrrolidin-3-yl]piperidin-1-yl]methyl]pyridine](/img/structure/B4526856.png)
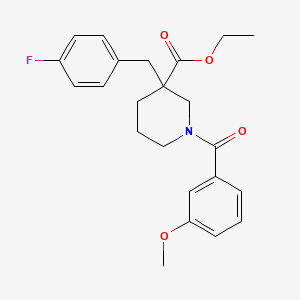
![2,3-dimethyl-5-(morpholin-2-ylmethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B4526872.png)
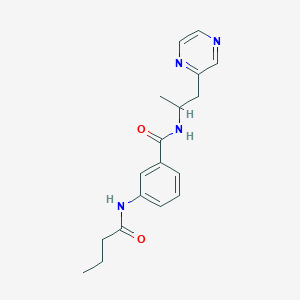
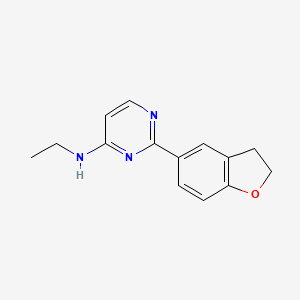
![2,8-dimethyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]quinoline-4-carboxamide](/img/structure/B4526888.png)
![(1H-imidazol-2-ylmethyl)methyl[4-(1H-1,2,4-triazol-1-yl)benzyl]amine](/img/structure/B4526909.png)
![1-isobutyl-N-methyl-N-{[2-(methylamino)pyrimidin-5-yl]methyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B4526910.png)
![N-methyl-N-{2-[(1-methyl-2-phenoxyethyl)amino]ethyl}methanesulfonamide](/img/structure/B4526913.png)
![N-(4-isopropylphenyl)-3-[4-(tetrahydrofuran-2-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B4526919.png)
![4-{2-[3-(1H-imidazol-1-yl)pyrrolidin-1-yl]-2-oxoethyl}-3,5-dimethyl-1-phenyl-1H-pyrazole](/img/structure/B4526920.png)
